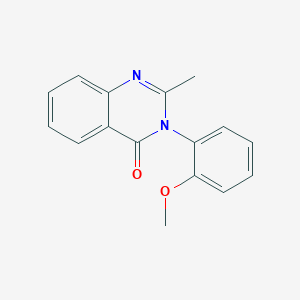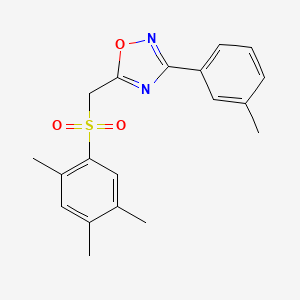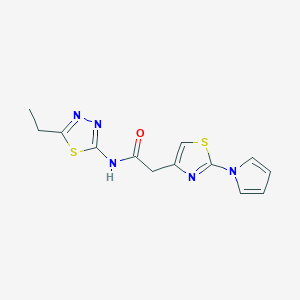![molecular formula C6H7BrN2O2S B2490356 {[(4-Bromo-1H-pyrazol-1-YL)methyl]thio}acetic acid CAS No. 1006319-28-3](/img/structure/B2490356.png)
{[(4-Bromo-1H-pyrazol-1-YL)methyl]thio}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{[(4-Bromo-1H-pyrazol-1-YL)methyl]thio}acetic acid” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a bromine atom attached to the pyrazole ring . Pyrazoles are known for their wide range of biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring, a bromine atom, and a thioacetic acid group . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms . The bromine atom is attached to the pyrazole ring .Applications De Recherche Scientifique
Synthesis and Reactivity
One significant application of {[(4-Bromo-1H-pyrazol-1-YL)methyl]thio}acetic acid in scientific research lies in its role in the synthesis and reactivity of heterocyclic compounds. For instance, it's used as a precursor in the synthesis of various novel compounds with potential biological activities. Studies illustrate its involvement in the synthesis of 4-hydroxy-6-methyl-3-(2-substituted-thiazol-4-yl)-2H-pyran-2-ones and various other heterocyclic compounds, highlighting its reactivity and importance in organic synthesis. The resulting compounds exhibit a range of biological activities, with some demonstrating notable antimicrobial properties. These findings are indicative of the broad utility of this compound in the field of medicinal chemistry and drug design (Hikem-Oukacha et al., 2011) (Bade & Vedula, 2015) (Reddy et al., 2013).
Coordination Chemistry
This compound also plays a crucial role in coordination chemistry, where it serves as a ligand forming complexes with metals. Research indicates its ability to form stable complexes with metals like cobalt(II) and copper(II), showcasing its potential in the development of new metal-based compounds. These complexes have been studied for their structural and spectral properties, providing insights into their potential applications in various fields, including catalysis and material science (Hadda et al., 2007).
Antimicrobial Properties
In the realm of pharmacology, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These studies reveal that certain derivatives exhibit significant antibacterial and antifungal effects, positioning them as potential candidates for developing new antimicrobial agents. The broad spectrum of activity against various microbial strains highlights the compound's relevance in addressing the growing issue of antimicrobial resistance (Mor et al., 2011).
Structural and Theoretical Investigations
Extensive structural and theoretical investigations have been carried out on derivatives of this compound. These studies involve not only the synthesis but also the detailed characterization using techniques like NMR, IR, and X-ray crystallography. Theoretical studies, including density functional theory (DFT) calculations, have been employed to understand the electronic structure and properties of these compounds. Such in-depth studies provide valuable information about the compound's behavior and potential applications in various scientific domains (Viveka et al., 2016).
Orientations Futures
The future directions for research on “{[(4-Bromo-1H-pyrazol-1-YL)methyl]thio}acetic acid” and similar compounds could involve exploring their potential biological activities and developing new synthetic routes. Given the wide range of activities exhibited by pyrazole derivatives, there is significant potential for the development of new drugs .
Propriétés
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-5-1-8-9(2-5)4-12-3-6(10)11/h1-2H,3-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEARZLVBVQGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CSCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2490274.png)
![propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2490275.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylbenzamide](/img/structure/B2490279.png)
![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2490280.png)
![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide](/img/structure/B2490281.png)
![N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2490283.png)


![ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2490288.png)


![5-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2490293.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2490295.png)
